molecular formula C13H18ClN3O2 B13891705 4-chloro-N-(3-morpholin-4-ylpropyl)pyridine-2-carboxamide

4-chloro-N-(3-morpholin-4-ylpropyl)pyridine-2-carboxamide

Cat. No.: B13891705
M. Wt: 283.75 g/mol
InChI Key: RZUAIUVCYQTATJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(3-morpholin-4-ylpropyl)pyridine-2-carboxamide is a synthetic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group at the 4-position of the pyridine ring and a morpholin-4-ylpropyl group attached to the nitrogen atom of the carboxamide group. Pyridine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(3-morpholin-4-ylpropyl)pyridine-2-carboxamide typically involves the reaction of 4-chloropyridine-2-carboxylic acid with 3-morpholin-4-ylpropylamine. The reaction is carried out in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(3-morpholin-4-ylpropyl)pyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of various substituted pyridine derivatives.

    Oxidation Reactions: Formation of N-oxides.

    Reduction Reactions: Formation of corresponding amines.

Scientific Research Applications

4-chloro-N-(3-morpholin-4-ylpropyl)pyridine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-chloro-N-(3-morpholin-4-ylpropyl)pyridine-2-carboxamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-methyl-N-(3-morpholin-4-ylpropyl)pyrazole-3-carboxamide
  • 3-chloro-N-[1-[4-(propan-2-ylthio)phenyl]ethyl]-4-pyridinecarboxamide
  • 4-chloro-N-methylpicolinamide .

Uniqueness

4-chloro-N-(3-morpholin-4-ylpropyl)pyridine-2-carboxamide is unique due to its specific structural features, such as the presence of a morpholin-4-ylpropyl group and a chloro group on the pyridine ring. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C13H18ClN3O2

Molecular Weight

283.75 g/mol

IUPAC Name

4-chloro-N-(3-morpholin-4-ylpropyl)pyridine-2-carboxamide

InChI

InChI=1S/C13H18ClN3O2/c14-11-2-4-15-12(10-11)13(18)16-3-1-5-17-6-8-19-9-7-17/h2,4,10H,1,3,5-9H2,(H,16,18)

InChI Key

RZUAIUVCYQTATJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNC(=O)C2=NC=CC(=C2)Cl

Origin of Product

United States

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